4-(2-Phenylethyl)benzophenone
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Overview
Description
4-(2-Phenylethyl)benzophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a benzophenone core with a phenylethyl group attached to the para position of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethyl)benzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzophenone is reacted with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the Grignard reaction, where phenylethylmagnesium bromide is reacted with benzophenone. This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires the use of dry solvents to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of photochemical reactions, such as the photochemical hydrogen atom transfer (HAT) process, has been explored to achieve efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-(2-Phenylethyl)benzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethyl)benzophenone involves its ability to absorb light and generate reactive intermediates. In photodynamic therapy, the compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce reactive oxygen species (ROS). These ROS can induce cell damage and apoptosis in cancer cells .
At the molecular level, this compound targets mitochondrial pathways, leading to the disruption of cellular functions and induction of cell death. The compound’s ability to generate both Type-I and Type-II ROS enhances its efficacy in hypoxic tumor environments .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, known for its use as a UV filter and photoinitiator.
4-Methylbenzophenone: Similar structure with a methyl group instead of a phenylethyl group, used in similar applications.
4-Phenylbenzophenone: Another derivative with a phenyl group, used in organic synthesis and material science.
Uniqueness
4-(2-Phenylethyl)benzophenone is unique due to its phenylethyl group, which imparts distinct chemical and physical properties. This structural modification enhances its photophysical characteristics, making it a more effective photosensitizer in photodynamic therapy compared to its analogs .
Properties
IUPAC Name |
phenyl-[4-(2-phenylethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O/c22-21(19-9-5-2-6-10-19)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIICNRVGIWCOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238373 |
Source
|
Record name | Benzophenone, 4-phenethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91036-10-1 |
Source
|
Record name | Benzophenone, 4-phenethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091036101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone, 4-phenethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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